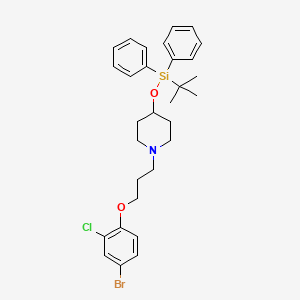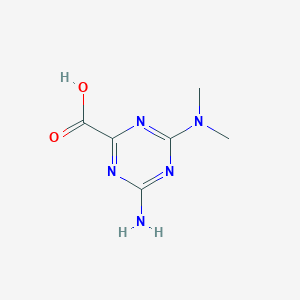
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid
Overview
Description
The compound seems to be a derivative of 1,3,5-triazine . Triazine derivatives are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .
Synthesis Analysis
While specific synthesis methods for “4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid” were not found, triazine derivatives can be synthesized by substituting chloride ions in cyanuric chloride . Other methods involve the reaction of ammonia with an acid salt of a lower alkyl ester .Scientific Research Applications
Anticancer Activity
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid derivatives have been synthesized and evaluated for their potential anticancer activities. One study focused on synthesizing 2-(4,6-diamino-1,3,5-triazin-2-yl)-2-{[4-(dimethylamino)-phenyl]imino}acetonitriles and found significant activity against melanoma MALME-3 M cell line, suggesting a pathway for further development in cancer treatment (Sączewski et al., 2006).
Corrosion Inhibition
Research has been conducted on benzothiazole derivatives of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid for their corrosion inhibiting effects on steel in acidic solutions. These derivatives demonstrated high efficiency in protecting steel against corrosion, which can be valuable in industrial applications (Hu et al., 2016).
Synthesis of Triazine Derivatives
The synthesis of various 1,3,5-triazine derivatives, including those related to 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid, has been explored for potential applications in various fields, including pharmaceuticals and materials science. These studies contribute to the understanding of the chemical properties and potential applications of these compounds (Zhang Li-hu, 2014).
Coordination Polymers and Magnetic Properties
A triazine-based dicarboxylic acid derivative was used to support a new coordination polymer constructed from trinuclear copper(II) clusters. This compound exhibited three-dimensional network structures and showed ferromagnetic coupling, which could have implications for materials science and magnetic applications (Zhu et al., 2013).
Antimicrobial Activity
Several studies have synthesized and evaluated thiazolidinone derivatives of 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Patel et al., 2012).
Electrochemical Studies
Electrochemical studies have been conducted on certain triazine derivatives, including ametryn and simetryn, which are structurally related to 4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid. These studies are important for understanding the electrochemical behavior of these compounds, which can have implications in environmental and analytical chemistry (Higuera et al., 2002).
properties
IUPAC Name |
4-amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N5O2/c1-11(2)6-9-3(4(12)13)8-5(7)10-6/h1-2H3,(H,12,13)(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOAPGHUOLVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



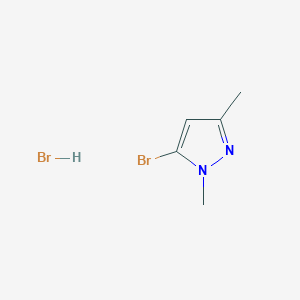
![Tert-butyl 2-methylidene-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1381127.png)
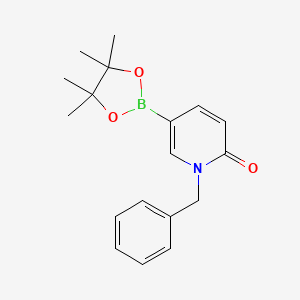
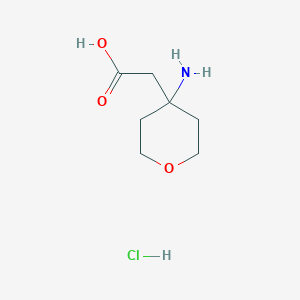

![5-(2-aminoethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1381135.png)
![4-Bromo-2-(3-hydroxyazetidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1381137.png)
![8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381138.png)


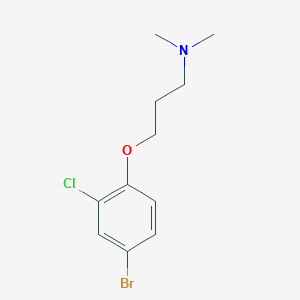
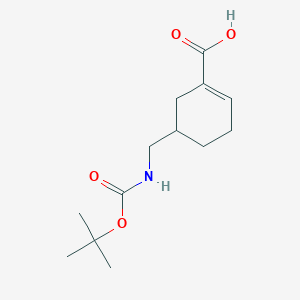
![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B1381147.png)
